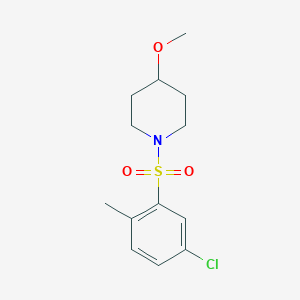

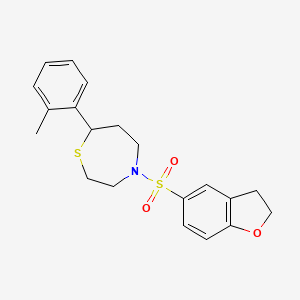

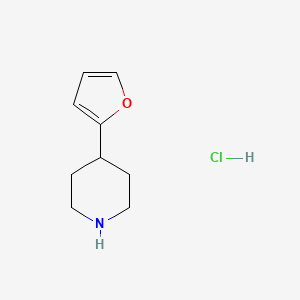

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine” is a chemical compound with the molecular formula C12H17ClN2O2S . It is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Applications De Recherche Scientifique

Design and Pharmacological Evaluation of Piperidin-4-yl Amino Aryl Sulfonamides

Researchers have explored aryl sulfonamide series for their potential as 5-HT6 receptor antagonists, leading to the discovery of compounds with significant pharmacokinetic properties and cognitive enhancement effects in animal models. This research underscores the efforts to overcome challenges such as lack of brain penetration and P-glycoprotein liability, resulting in the development of novel, potent, and selectively brain-penetrant compounds with no hERG liability, showing activity in cognitive models and brain microdialysis studies at lower doses (Nirogi et al., 2012).

Synthesis of Enantiomerically Pure α- and β-amino Acid Derivatives

The study describes a novel synthesis approach for optically active sulfinylaziridines, leading to the creation of enantiomerically pure β,β-disubstituted β-amino acid derivatives and quaternary phenylalanine and aspartic acid derivatives. This research contributes to the field by offering a method to achieve stereochemical control in synthesizing complex amino acid derivatives (Satoh & Fukuda, 2003).

Syntheses of Haptens for Antibody Production to Organophosphate Pesticides

This paper highlights the synthesis of generic heterobifunctional reagents used to prepare organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, containing a functional carboxyl group, facilitate conjugation to proteins, enabling the creation of antigens for preparing polyclonal sera against a broad range of organophosphate pesticides. Such research plays a critical role in developing diagnostic and therapeutic antibodies for environmental and health applications (ten Hoeve et al., 1997).

Novel Sulfonated Thin-Film Composite Nanofiltration Membranes

The development of novel sulfonated aromatic diamine monomers and their application in creating thin-film composite (TFC) nanofiltration (NF) membranes is discussed. These membranes exhibit improved water flux and selectivity for dye treatment, demonstrating the potential for enhancing water purification technologies. The introduction of sulfonic acid groups significantly impacts water permeation and dye rejection during the NF separation process (Liu et al., 2012).

Transformation Mechanism of Benzophenone-4 in Chlorine Disinfection

This research explores the transformation mechanism of Benzophenone-4 (BP-4), a UV-filter showing potential to invade water treatment systems, in chlorine disinfection. The study identifies new products from free chlorine-promoted BP-4 disinfection and investigates their transformation routes, including chlorine substitution, Baeyer-Villiger-Type oxidation, and desulfonation. Understanding these pathways is essential for assessing the environmental impact and safety of UV-filters in treated waters (Xiao et al., 2013).

Propriétés

IUPAC Name |

1-(5-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-10-3-4-11(14)9-13(10)19(16,17)15-7-5-12(18-2)6-8-15/h3-4,9,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDPHDRYSFRVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)

![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)